2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, such as boronic ester coupling reactions or imidazole ring formation . Notably, the protodeboronation of boronic esters has been employed in its preparation . Further optimization and scalability studies are necessary for practical synthesis.
Scientific Research Applications
Synthesis and Anticancer Screening
A study by Abu-Melha explored the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds through heterocyclization. These compounds underwent evaluation for their cytotoxic activities against various cancer cell lines, showing potent results particularly against breast cancer cells. This indicates the potential of such compounds, including 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, in anticancer research (Abu-Melha, 2021).
Potential Antipsychotic Applications
Research by Wise et al. on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities with the compound , indicated an antipsychotic-like profile in behavioral animal tests. These findings suggest a potential for related compounds in the treatment of psychiatric disorders, independent of dopamine receptor interactions (Wise et al., 1987).
Antimicrobial and Hemolytic Activity
Gul et al. investigated 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides for their antimicrobial and hemolytic activities. This research highlights the potential of thioacetamide derivatives, including the compound in focus, in developing new antimicrobial agents with minimized toxicity (Gul et al., 2017).
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
Stec et al. explored the structure-activity relationships of PI3K/mTOR inhibitors, incorporating various 6,5-heterocycles to improve metabolic stability. This study contributes to understanding how modifications in compounds like this compound can enhance therapeutic efficacy and stability (Stec et al., 2011).
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c1-17-3-7-19(8-4-17)23-15-27-25(29(23)22-13-9-20(26)10-14-22)31-16-24(30)28-21-11-5-18(2)6-12-21/h3-15H,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHGZBSWAUANJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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